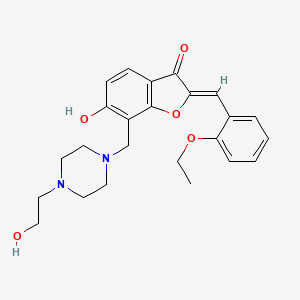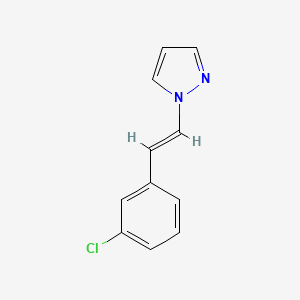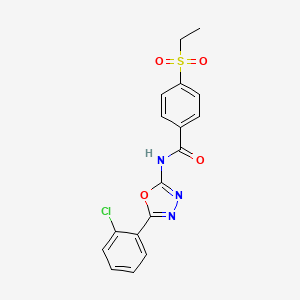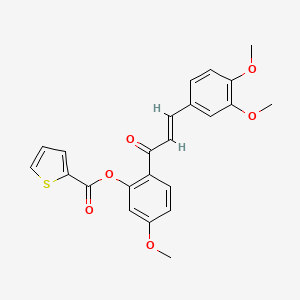![molecular formula C15H23NO3S B2361804 cyclohex-3-en-1-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1706163-73-6](/img/structure/B2361804.png)
cyclohex-3-en-1-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohex-3-en-1-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex organic compound known for its distinctive bicyclic structure. Its unique chemical properties have garnered attention for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohex-3-en-1-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves a multi-step process. Starting with the preparation of cyclohex-3-en-1-ylmethanone through a series of chemical reactions, including:
Aldol Condensation: : Aldol condensation of cyclohexanone with formaldehyde to form the corresponding aldol product.
Cyclization: : Cyclization of the aldol product to produce cyclohex-3-en-1-ylmethanone.
Sulfonation: : Introduction of a methylsulfonyl group via sulfonation using methylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
For industrial-scale production, these reactions are optimized for yield and efficiency. Common industrial methods may involve:
Catalysis: : Use of catalysts to enhance reaction rates and selectivity.
High-throughput Screening: : Implementation of high-throughput techniques to streamline reaction conditions and product isolation.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Cyclohex-3-en-1-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone undergoes several types of chemical reactions, such as:
Oxidation: : Transformation of the compound through oxidation, often using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction of the compound using hydrogen gas or metal hydrides.
Substitution: : Electrophilic and nucleophilic substitution reactions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Solvents: : Organic solvents like dichloromethane, ethanol
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted products depending on the conditions and reagents used.
Scientific Research Applications
Chemistry
In the realm of chemistry, cyclohex-3-en-1-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is often used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Biologically, the compound is explored for its potential as a biochemical probe. Researchers investigate its interactions with biological macromolecules to understand its binding affinity and specificity.
Medicine
In medicine, the compound's unique structure makes it a candidate for drug development. Its potential therapeutic applications are under investigation for targeting specific molecular pathways.
Industry
Industrially, the compound is utilized in the synthesis of specialty chemicals. Its reactivity and functional groups make it valuable for producing derivatives used in materials science and catalysis.
Mechanism of Action
The mechanism by which cyclohex-3-en-1-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone exerts its effects involves:
Molecular Targets: : Binding to specific enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: : Involvement in signaling pathways, influencing cellular processes like apoptosis, proliferation, or differentiation.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone Derivatives: : Compounds like cyclohexanone and its derivatives share structural similarities and chemical properties.
Bicyclic Compounds: : Other bicyclic compounds, including azabicyclo[3.2.1]octane derivatives, exhibit similar reactivity and applications.
Uniqueness
What sets cyclohex-3-en-1-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone apart is its unique combination of a cyclohexenyl ring with an azabicyclic structure, coupled with the methylsulfonyl functional group. This configuration grants it distinctive chemical reactivity and biological activity profiles, making it a versatile compound for research and industrial applications.
Hope this rundown gives you a comprehensive insight into the fascinating world of this compound!
Properties
IUPAC Name |
cyclohex-3-en-1-yl-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-20(18,19)14-9-12-7-8-13(10-14)16(12)15(17)11-5-3-2-4-6-11/h2-3,11-14H,4-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXWUJCOLMDRLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3CCC=CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide](/img/structure/B2361725.png)


![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione](/img/structure/B2361729.png)

![ethyl 4-(2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2361733.png)
![1-(2,5-Dimethylbenzyl)-3'-(3-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2361736.png)


![1-(3-methoxyphenyl)-5-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-3-carboxamide](/img/structure/B2361739.png)

![3-[4-(propan-2-yl)phenyl]-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2361743.png)
